molecular formula C10H14N2O2 B13616110 4-(Methylamino)phenylalanine CAS No. 99169-63-8

4-(Methylamino)phenylalanine

Cat. No.: B13616110
CAS No.: 99169-63-8
M. Wt: 194.23 g/mol
InChI Key: XWDFHSRKLQGCDB-UHFFFAOYSA-N
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Description

2-amino-3-[4-(methylamino)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(methylamino)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and methylamine.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting 4-aminobenzaldehyde is then condensed with methylamine to form 4-(methylamino)benzaldehyde.

    Aldol Reaction: The 4-(methylamino)benzaldehyde undergoes an aldol reaction with glycine to form the desired product, 2-amino-3-[4-(methylamino)phenyl]propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(methylamino)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-amino-3-[4-(methylamino)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor signaling, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but without the methylamino group.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring instead of a methylamino group.

    Tryptophan: An amino acid with an indole ring structure.

Uniqueness

2-amino-3-[4-(methylamino)phenyl]propanoic acid is unique due to the presence of the methylamino group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

99169-63-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-3-[4-(methylamino)phenyl]propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)

InChI Key

XWDFHSRKLQGCDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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